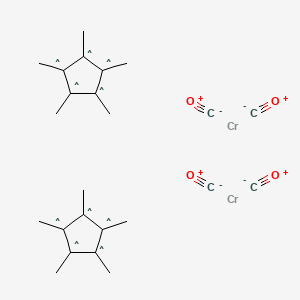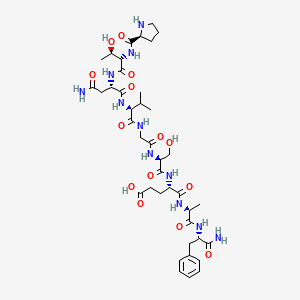
a-CGRP (29-37) (canine, mouse, rat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-CGRP (29-37) (canine, mouse, rat) is a synthetic peptide derived from the calcitonin gene-related peptide (CGRP) family. It consists of 9 amino acids: H2N-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2. This peptide is primarily used in scientific research to study its biological functions and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-CGRP (29-37) typically involves solid-phase peptide synthesis (SPPS). The process starts with the attachment of the C-terminal amino acid to a resin, followed by sequential addition of protected amino acids using coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The peptide chain is elongated step-by-step until the desired sequence is achieved.
Industrial Production Methods
Industrial production of alpha-CGRP (29-37) follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring consistency and high yield. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the peptide from impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-CGRP (29-37) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research purposes.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: : Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: : Nucleophilic substitution reactions can be performed using various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted variants of alpha-CGRP (29-37), which can be used to study the peptide's structure-function relationships.
Wissenschaftliche Forschungsanwendungen
Alpha-CGRP (29-37) is widely used in scientific research due to its role in various biological processes. It is involved in vasodilation, pain transmission, and immune responses. Researchers use this peptide to study its effects on cardiovascular health, migraine treatment, and inflammatory diseases.
Wirkmechanismus
Alpha-CGRP (29-37) exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are the CGRP receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, alpha-CGRP (29-37) activates intracellular signaling pathways, leading to physiological responses such as vasodilation and modulation of pain perception.
Vergleich Mit ähnlichen Verbindungen
Alpha-CGRP (29-37) is part of the CGRP family, which includes alpha-CGRP (37-amino acids) and beta-CGRP (CGRP II). While alpha-CGRP (29-37) is a shorter fragment, it retains similar biological activities. The uniqueness of alpha-CGRP (29-37) lies in its specific applications in research, particularly in studying the effects of shorter peptide sequences.
Similar Compounds
Alpha-CGRP (37-amino acids): : The full-length form of alpha-CGRP.
Beta-CGRP (CGRP II): : Another form of CGRP with different amino acid sequence and biological functions.
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H61N11O14/c1-19(2)31(50-37(62)26(16-28(41)54)49-40(65)32(21(4)53)51-35(60)23-11-8-14-43-23)39(64)44-17-29(55)46-27(18-52)38(63)47-24(12-13-30(56)57)36(61)45-20(3)34(59)48-25(33(42)58)15-22-9-6-5-7-10-22/h5-7,9-10,19-21,23-27,31-32,43,52-53H,8,11-18H2,1-4H3,(H2,41,54)(H2,42,58)(H,44,64)(H,45,61)(H,46,55)(H,47,63)(H,48,59)(H,49,65)(H,50,62)(H,51,60)(H,56,57)/t20-,21+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPGRKKSNRTOED-NOBMLAFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H61N11O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
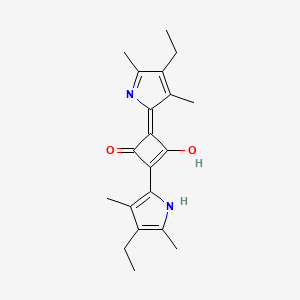
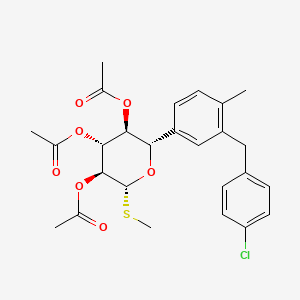
![4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B1518399.png)
![N-[4-(4-dibenzofuranyl)phenyl]-2-aminobiphenyl](/img/structure/B1518405.png)

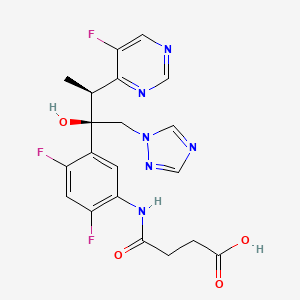
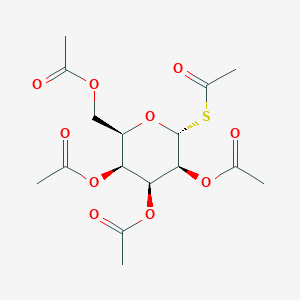
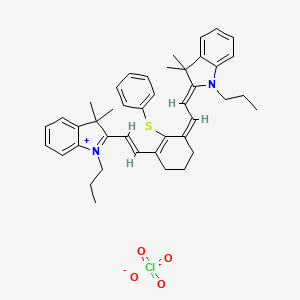
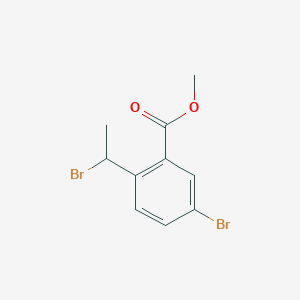

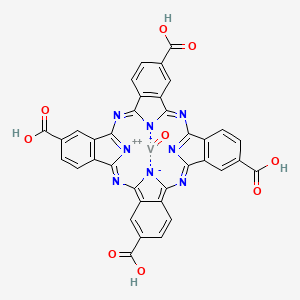
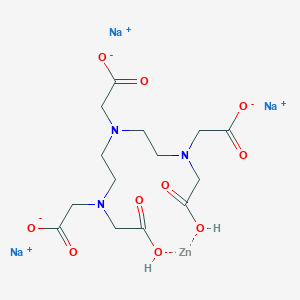
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
